2-[(Dimethylamino)methyl]-4-fluoroaniline
Description
BenchChem offers high-quality 2-[(Dimethylamino)methyl]-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Dimethylamino)methyl]-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJKNGANRTDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(Dimethylamino)methyl]-4-fluoroaniline: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-[(Dimethylamino)methyl]-4-fluoroaniline (CAS 1153396-50-9), a fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. This document details the compound's core physicochemical properties, provides a plausible and detailed synthetic route based on established methodologies, explores its predicted spectroscopic profile and chemical reactivity, and discusses its potential applications in research and drug development.
Core Molecular Attributes and Physicochemical Properties
2-[(Dimethylamino)methyl]-4-fluoroaniline is a substituted aniline featuring a fluorine atom at the 4-position and a dimethylaminomethyl group at the 2-position of the benzene ring. This unique substitution pattern imparts specific electronic and steric characteristics that are highly valuable in the design of complex molecular architectures.
Structural and General Information
| Identifier | Value |
| IUPAC Name | 2-[(Dimethylamino)methyl]-4-fluoroaniline |
| CAS Number | 1153396-50-9[1] |
| Molecular Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol [1] |
Predicted and Comparative Physicochemical Properties
| Property | 2-[(Dimethylamino)methyl]-4-fluoroaniline (Predicted) | 4-Fluoroaniline (Experimental) | 2-Fluoroaniline (Experimental) |
| Physical Form | Liquid | Pale yellow liquid[2] | Clear liquid[3] |
| Melting Point (°C) | N/A (likely low) | -1.9[2][4][5] | -34.6[3] |
| Boiling Point (°C) | > 200 | 188[2][5] | 175[3] |
| Density (g/mL at 25°C) | ~1.1 | 1.173[4] | 1.151[3] |
| Refractive Index (n20/D) | ~1.54 | 1.540[4][5] | N/A |
The introduction of the dimethylaminomethyl group is expected to increase the boiling point and may slightly decrease the density compared to 4-fluoroaniline due to the increase in molecular weight and altered intermolecular forces.
Synthesis and Purification: A Strategic Approach
The synthesis of 2-[(Dimethylamino)methyl]-4-fluoroaniline can be efficiently achieved via a Mannich reaction, a well-established method for the aminoalkylation of acidic protons located on carbon atoms. This approach offers a convergent and high-yielding pathway from readily available starting materials.
Proposed Synthetic Pathway: The Mannich Reaction
The most logical and field-proven approach to synthesizing the target molecule is the Mannich reaction involving 4-fluoroaniline, formaldehyde, and dimethylamine. The reaction proceeds via the formation of a dimethylaminium ion, which then acts as an electrophile in the electrophilic aromatic substitution of the electron-rich 4-fluoroaniline.
Caption: Proposed synthesis via the Mannich reaction.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for the Mannich reaction with anilines.
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.2 eq)
-
Aqueous Formaldehyde (37 wt. %, 1.2 eq)
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Diethyl Ether
-
Sodium Hydroxide (aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in ethanol. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add concentrated hydrochloric acid to protonate the aniline. Subsequently, add aqueous formaldehyde (1.2 eq) followed by the dropwise addition of dimethylamine solution (1.2 eq). The causality for this order of addition is to first form the electrophilic Eschenmoser's salt precursor in situ, which then reacts with the nucleophilic aniline.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in water and basify with a cold aqueous sodium hydroxide solution to a pH of >10 to deprotonate the amine functionalities.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-[(Dimethylamino)methyl]-4-fluoroaniline.
Spectroscopic Profile (Predicted)
While experimental spectra for this specific compound are not widely published, a detailed spectroscopic profile can be predicted based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| N(CH₃)₂ | ~2.3 - 2.5 | Singlet | N/A | A singlet integrating to 6H, typical for a dimethylamino group. |
| Ar-CH₂-N | ~3.6 - 3.8 | Singlet | N/A | A singlet integrating to 2H for the benzylic methylene protons. |
| NH₂ | ~3.5 - 4.5 | Broad Singlet | N/A | A broad signal integrating to 2H, exchangeable with D₂O. |
| Ar-H (H-3) | ~6.8 - 7.0 | Doublet of Doublets | ortho J(H-F) ≈ 8-10, meta J(H-H) ≈ 2-3 | |
| Ar-H (H-5) | ~6.6 - 6.8 | Triplet of Doublets | ortho J(H-F) ≈ 8-10, ortho J(H-H) ≈ 8-9, meta J(H-H) ≈ 2-3 | |
| Ar-H (H-6) | ~6.7 - 6.9 | Doublet of Doublets | ortho J(H-H) ≈ 8-9, meta J(H-F) ≈ 4-6 |
Note: The aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| N(CH₃)₂ | ~45 | Typical for a dimethylamino group. |
| Ar-CH₂-N | ~55-60 | Benzylic carbon attached to nitrogen. |
| C-4 | ~155-158 (d, J ≈ 235-245 Hz) | Carbon bearing the fluorine atom, shows a large one-bond C-F coupling. |
| C-2 | ~120-125 | Carbon bearing the aminomethyl group. |
| C-1 | ~140-145 (d, J ≈ 2-3 Hz) | Carbon attached to the amino group, may show a small meta C-F coupling. |
| C-3, C-5, C-6 | ~115-120 | Aromatic carbons, will show characteristic C-F couplings. |
Mass Spectrometry (MS)
-
Expected Molecular Ion [M]⁺: m/z = 168.11
-
Key Fragmentation Pattern: A prominent fragment is expected at m/z = 123 due to the benzylic cleavage and loss of the dimethylaminomethyl radical, forming a stable benzylic cation. Another significant fragment would be at m/z = 44, corresponding to [CH₂=N(CH₃)₂]⁺.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Aniline) | 3350 - 3450 | Two sharp bands (symmetric and asymmetric) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1620 | Strong |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Chemical Reactivity and Potential for Derivatization
The reactivity of 2-[(Dimethylamino)methyl]-4-fluoroaniline is governed by the interplay of its three key functional groups: the primary aromatic amine, the tertiary aliphatic amine, and the fluorinated aromatic ring.
Caption: Key reactivity sites of the molecule.
-
Primary Aromatic Amine: This is the most nucleophilic site and will readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, diazotization with nitrous acid to form diazonium salts (which are versatile intermediates), and condensation with aldehydes and ketones to form Schiff bases.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly activating amino group and the moderately activating dimethylaminomethyl group. The fluorine atom is deactivating but ortho-, para-directing. The substitution pattern will be complex, but further substitution is possible under controlled conditions.
-
Tertiary Aliphatic Amine: The dimethylamino group can act as a base or a nucleophile. It can be protonated in acidic conditions or undergo quaternization with alkyl halides.
Applications in Research and Drug Development
Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.
-
Scaffold for Bioactive Molecules: 2-[(Dimethylamino)methyl]-4-fluoroaniline provides a versatile scaffold for the synthesis of novel drug candidates. The aniline nitrogen can be incorporated into heterocyclic ring systems, while the dimethylaminomethyl group can serve as a key binding element or a handle for modifying solubility and pharmacokinetic properties.
-
Fragment-Based Drug Discovery: This molecule is an excellent candidate for fragment-based drug discovery (FBDD) campaigns. The combination of the fluoroaniline core and the dimethylaminomethyl side chain presents a unique set of pharmacophoric features.
-
Intermediate for Complex Syntheses: Its utility as a starting material for multi-step syntheses of complex target molecules is significant, particularly in the development of kinase inhibitors and other targeted therapies where substituted anilines are common structural motifs.
Safety and Handling
As with all substituted anilines, 2-[(Dimethylamino)methyl]-4-fluoroaniline should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Harmful if inhaled.[6][7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and eye irritation.[1][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][7]
Conclusion
2-[(Dimethylamino)methyl]-4-fluoroaniline is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. Its unique structural features make it an attractive building block for the creation of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data is not yet widely available, its properties and reactivity can be reliably predicted, and its synthesis can be achieved through established and robust methodologies. This guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors.
References
- New Journal of Chemistry Supporting Information. (n.d.).
- BLDpharm. (n.d.). 1153396-50-9|2-((Dimethylamino)methyl)-4-fluoroaniline.
- Safety Data Sheet. (2011, March 15). 4-Chloro-2-fluoroaniline.
- Safety Data Sheet. (2007, December 10). 4-Fluoroaniline.
- PubChem. (n.d.). 4-Fluoroaniline.
- PubChem. (n.d.). 2-Fluoroaniline.
- ChemicalBook. (n.d.). 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 13C NMR spectrum.
- PubChem. (n.d.). 2-Fluoro-4-methylaniline.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine.
- ChemSynthesis. (2025, May 20). 4-fluoroaniline.
- Sigma-Aldrich. (n.d.). 4-Fluoroaniline.
- Chem-Impex. (n.d.). 4-Fluoroaniline.
Sources
- 1. 1153396-50-9|2-((Dimethylamino)methyl)-4-fluoroaniline|BLDpharm [bldpharm.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suppliers and price of 2-[(Dimethylamino)methyl]-4-fluoroaniline
Topic: Strategic Sourcing and Synthesis Guide: 2-[(Dimethylamino)methyl]-4-fluoroaniline (CAS 1153396-50-9)[1]
Part 1: Executive Summary
2-[(Dimethylamino)methyl]-4-fluoroaniline (CAS 1153396-50-9) is a specialized fluorinated building block primarily utilized in the synthesis of small-molecule kinase inhibitors and CNS-active agents. Its structural motif—an aniline core with a para-fluorine atom and an ortho-dimethylaminomethyl group—serves a dual purpose in medicinal chemistry: the fluorine atom modulates metabolic stability (blocking para-oxidation) and electronic properties, while the basic dimethylamino tail enhances aqueous solubility and can form critical hydrogen bonds or salt bridges within a target protein's binding pocket.
This guide provides a technical roadmap for researchers and procurement specialists, covering the compound's supply chain landscape, validated synthesis routes, and critical quality attributes (CQAs) required for pharmaceutical R&D.
Part 2: Chemical Identity & Core Properties
Before sourcing, verify the compound identity against these physicochemical descriptors to prevent procurement errors, particularly with constitutional isomers (e.g., 4-fluoro-2-methylaniline).
| Property | Specification |
| Chemical Name | 2-[(Dimethylamino)methyl]-4-fluoroaniline |
| CAS Number | 1153396-50-9 |
| Molecular Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol |
| Appearance | Pale yellow to brown oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Moderate solubility in water (pH dependent) |
| pKa (Predicted) | ~9.2 (tertiary amine), ~3.5 (aniline) |
| Key Impurities | 4-Fluoro-2-methylaniline (starting material), Des-fluoro analogs |
Part 3: Market Landscape: Suppliers & Pricing
The supply chain for CAS 1153396-50-9 is characterized by a mix of catalog suppliers (for gram-scale R&D) and custom synthesis houses (for kg-scale GMP production). It is not a commodity chemical; it is a "make-to-order" or "stock-limited" intermediate.
Primary Suppliers
-
Tier 1 (Stocked/Catalog): BLDpharm , Ambeed , Combi-Blocks . These suppliers typically hold small inventory (1g–25g) for immediate dispatch.
-
Tier 2 (Aggregators): MolPort , eMolecules . These platforms aggregate stock from smaller synthesis labs.
-
Tier 3 (Custom Synthesis): Enamine , WuXi AppTec . Required for multi-kilogram batches or GMP-grade material.
Pricing Analysis (Estimated)
Pricing is volume-dependent and fluctuates based on raw material costs (4-fluoro-2-nitrotoluene).
| Scale | Estimated Price Range (USD) | Lead Time |
| 1 g | $150 – $300 | 1–2 Weeks (Stock) |
| 5 g | $400 – $700 | 1–2 Weeks (Stock) |
| 100 g | $2,500 – $4,000 | 4–6 Weeks (Synthesis) |
| 1 kg | Inquire (Custom Quote) | 8–12 Weeks |
Procurement Strategy: For early-stage screening, prioritize Tier 1 suppliers with verified stock. For process development, initiate a custom synthesis quote immediately, as bulk inventory is rarely maintained.
Part 4: Technical Synthesis Guide
For researchers needing to synthesize this compound in-house or validate a supplier's route, the standard industrial synthesis proceeds via a 3-step sequence starting from 4-fluoro-2-nitrotoluene . This route is preferred over direct reductive amination of benzaldehydes due to the stability of the nitro intermediate.
Synthetic Pathway (The "Nitro-Reduction" Route)[2]
-
Radical Bromination: Benzylic bromination of 4-fluoro-2-nitrotoluene using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).
-
Nucleophilic Substitution: Displacement of the benzylic bromide with dimethylamine (aqueous or THF solution).
-
Nitro Reduction: Chemoselective reduction of the nitro group to the aniline using Hydrogen/Pd-C or Iron/Ammonium Chloride (Fe/NH₄Cl).
Visual Workflow (DOT Diagram)
Caption: Standard 3-step synthesis route from commercially available 4-fluoro-2-nitrotoluene.
Critical Process Parameters (CPPs)
-
Step 1 Control: Avoid over-bromination (dibromo species). Monitor reaction by HPLC/TLC. Stop at ~90% conversion to minimize side products.
-
Step 2 Exotherm: The reaction with dimethylamine is exothermic. Slow addition at 0°C is crucial to prevent polymerization or decomposition.
-
Step 3 Selectivity: If using catalytic hydrogenation (H₂/Pd-C), ensure the fluorine atom is not defluorinated (hydrogenolysis). Using a poisoned catalyst or Fe/HCl reduction is safer to preserve the C-F bond.
Part 5: Quality Control & Impurity Profile
When receiving a batch from a supplier, the Certificate of Analysis (CoA) must be cross-verified. High-performance liquid chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for purity assessment.
Common Impurities to Screen:
-
4-Fluoro-2-methylaniline: Result of unreacted starting material carrying through the reduction.
-
Des-fluoro Analog: Result of over-reduction (hydrogenolysis) of the C-F bond during Step 3.
-
Nitro-Precursor: Incomplete reduction of Intermediate 2.
Specification Recommendation for R&D:
-
Purity: ≥ 97.0% (HPLC area %).
-
Identity: ¹H-NMR (Confirm dimethyl singlet ~2.2 ppm, benzylic singlet ~3.4 ppm) and MS (M+H = 169.2).
-
Water Content: < 0.5% (Karl Fischer). Note: The amine is hygroscopic.
Part 6: Procurement Decision Logic
Use the following decision tree to select the appropriate sourcing channel based on your project phase.
Caption: Decision logic for sourcing based on quantity and timeline constraints.
Part 7: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risks:
-
Aniline Toxicity: Like all anilines, it may cause methemoglobinemia upon prolonged exposure. Wear appropriate PPE (nitrile gloves, respirator).
-
Benzylamine Basicity: The dimethylaminomethyl group makes the compound corrosive to mucous membranes.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is air-sensitive and may darken (oxidize) over time.
References
-
BLDpharm. Product Analysis: 2-((Dimethylamino)methyl)-4-fluoroaniline (CAS 1153396-50-9).[1] Retrieved from
-
Ambeed. Chemical Datasheet: CAS 1153396-50-9.[1][2] Retrieved from
-
BenchChem. Synthesis of Fluoroanilines and Benzylamines. (General protocol reference for nitro-reduction). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for similar fluorinated anilines. Retrieved from
-
Sigma-Aldrich. Synthesis of 4-Fluoro-2-methylaniline (Precursor). Retrieved from
Sources
Difference between 4-fluoroaniline and 2-((dimethylamino)methyl) derivatives
An In-depth Technical Guide to the Core Differences Between 4-Fluoroaniline and 2-((Dimethylamino)methyl) Derivatives for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of functional groups and structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal available to the drug designer, the 4-fluoroaniline scaffold and the 2-((dimethylamino)methyl) moiety represent two distinct, yet equally powerful, tools for optimizing lead compounds. This guide provides a comprehensive comparative analysis of these two chemical entities. We will delve into the profound influence of the fluorine atom in 4-fluoroaniline on physicochemical properties and metabolic stability, and contrast this with the role of the 2-((dimethylamino)methyl) group, a classic Mannich base, in modulating solubility and providing a key point for molecular interactions. This paper will explore their respective syntheses, spectroscopic signatures, structure-activity relationships (SAR), and strategic applications in drug discovery, providing researchers with the foundational knowledge to leverage these structures effectively in their programs.
Part 1: The 4-Fluoroaniline Moiety: A Subtle Powerhouse of Bioisosteric Replacement
The introduction of fluorine into drug candidates has become a cornerstone of medicinal chemistry strategy.[1][2] 4-Fluoroaniline is a primary arylamine and a versatile building block that exemplifies the benefits of fluorination.[3][4] Its utility stems from the unique electronic properties of the fluorine atom, which can dramatically alter a molecule's behavior in a biological system.
Physicochemical and Pharmacokinetic Profile
The substitution of hydrogen with fluorine, while sterically conservative (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), imparts profound changes to the electronic character of the aniline ring.[5]
-
Electronic Effects and pKa Modulation : Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly impacts the electron density of the aromatic ring and the basicity of the proximal amino group.[1][6] This reduces the pKa of the aniline nitrogen (pKa of 4-fluoroaniline is ~4.65), making it less basic than aniline.[4] This reduced basicity can improve bioavailability by increasing the population of the more membrane-permeable neutral form of the drug at physiological pH.[1]
-
Metabolic Stability : A key driver for fluorination is the enhancement of metabolic stability.[6][7] The carbon-fluorine bond is exceptionally strong, and placing a fluorine atom at a site susceptible to cytochrome P450-mediated oxidative metabolism can effectively block this pathway, thereby increasing the drug's half-life and duration of action.[7]
-
Lipophilicity and Binding Interactions : Fluorine substitution typically increases the lipophilicity of a molecule, which can influence membrane permeability and binding to hydrophobic pockets of target proteins.[7] Furthermore, the polarized C-F bond can engage in favorable electrostatic interactions and hydrogen bonds with protein receptors, enhancing binding affinity and potency.[1][7]
| Property | 4-Fluoroaniline | Reference |
| Molecular Formula | C₆H₆FN | [8] |
| Molar Mass | 111.12 g/mol | [4][8] |
| Appearance | Colorless to light-colored oily liquid | [4][8] |
| Boiling Point | ~188 °C | [8] |
| pKa | 4.65 | [4] |
Synthesis and Characterization
The most common and industrially scalable synthesis of 4-fluoroaniline is the reduction of 4-fluoronitrobenzene.[8][9]
-
Materials : 4-Fluoronitrobenzene, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas supply.
-
Procedure :
-
A pressure vessel is charged with 4-fluoronitrobenzene (1 part by weight) and methanol (5-10 parts by volume).
-
10% Pd/C catalyst is added under an inert atmosphere (e.g., nitrogen or argon) at a substrate-to-catalyst ratio of approximately 20:1 (w/w).
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically to 0.5 - 5.0 MPa).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-60 °C).
-
Reaction progress is monitored by TLC or GC/MS until the starting material is fully consumed.
-
Upon completion, the vessel is depressurized, and the atmosphere is replaced with nitrogen.
-
The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The methanol is removed from the filtrate under reduced pressure to yield crude 4-fluoroaniline.
-
The product can be further purified by vacuum distillation to yield >99.5% pure 4-fluoroaniline.
-
Part 2: The 2-((Dimethylamino)methyl) Moiety: A Key to Solubility and Function
The 2-((dimethylamino)methyl) group is a classic structural motif, typically installed adjacent to a carbonyl or within an aromatic system. It is the product of a Mannich reaction and serves a fundamentally different purpose than the fluoroaniline moiety. [10]These derivatives, known as Mannich bases, are prevalent in pharmaceuticals. [11]
Physicochemical Profile
The defining feature of this moiety is the basic tertiary amine, which dictates its properties.
-
Basicity and Solubility : The dimethylamino group is a basic center (pKa typically 8-10) that is readily protonated at physiological pH. This allows for the formation of highly water-soluble hydrochloride or other salts, which is a critical advantage for drug formulation and administration. [12][13]* Molecular Interactions : The positively charged ammonium ion can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site, serving as a powerful anchoring point.
-
Pharmacophore : In many drug classes, this moiety is a key part of the pharmacophore, directly responsible for the drug's activity. [12][13]Examples include analgesics, antidepressants, and antihistamines. [12][14]
Synthesis via the Mannich Reaction
The primary route to install the ((dimethylamino)methyl) group is the three-component Mannich reaction. This reaction involves an active hydrogen compound (like a ketone), formaldehyde, and a secondary amine (like dimethylamine). [10][11]
[15][16]* Materials : Cyclohexanone, Dimethylamine hydrochloride, Paraformaldehyde, Hydrochloric acid, Isopropanol.
-
Procedure :
-
Charge a reaction flask with cyclohexanone (1.0 eq), dimethylamine hydrochloride (1.05 eq), and paraformaldehyde (1.1 eq) in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or LCMS for the disappearance of cyclohexanone.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C to induce crystallization.
-
The precipitated product, 2-((dimethylamino)methyl)cyclohexanone hydrochloride, is collected by filtration.
-
Wash the filter cake with cold isopropanol and dry under vacuum.
-
The free base can be obtained by dissolving the salt in water and basifying with a strong base (e.g., NaOH) followed by extraction with an organic solvent. [15]
-
Role in Drug Design & SAR
The dimethylaminomethyl group is often referred to as a "solubilizing tail" and a "binding anchor."
-
SAR Principle : The length and nature of the linker between the core and the amino group are often critical. SAR studies typically explore variations in the linker length and the substitution on the nitrogen (e.g., dimethyl vs. diethyl) to optimize potency and selectivity. [17]* Case Examples : Numerous FDA-approved drugs contain this functional group. [12][13][14] * Tramadol : An opioid analgesic where the aminomethyl group is crucial for its mechanism of action. [16] * Venlafaxine : An antidepressant (SNRI) where the moiety is key to its interaction with neurotransmitter transporters. [14] * Sumatriptan : A treatment for migraines, utilizing the group to interact with serotonin receptors. [12]
Drug Therapeutic Class Role of the (Dimethylamino)methyl Group Reference Tramadol Analgesic Essential for binding to opioid receptors [16] Venlafaxine Antidepressant (SNRI) Interacts with serotonin/norepinephrine transporters [14] Sumatriptan Anti-migraine Binds to 5-HT receptors [12] | Cariprazine | Antipsychotic | Key pharmacophoric element for receptor affinity | [14]|
Part 3: A Comparative Synthesis for the Medicinal Chemist
The choice between incorporating a 4-fluoroaniline scaffold or a 2-((dimethylamino)methyl) group is driven by the specific problem a medicinal chemist is trying to solve. One is a subtle modulator of electronics and metabolism; the other is a powerful driver of solubility and polar interactions.
| Feature | 4-Fluoroaniline Moiety | 2-((Dimethylamino)methyl) Moiety |
| Primary Role | Modulate electronics, block metabolism, enhance binding | Increase aqueous solubility, provide ionic binding |
| Effect on pKa | Lowers pKa of the aromatic amine (makes it less basic) | Introduces a strong basic center (pKa ~8-10) |
| Effect on Lipophilicity | Generally increases lipophilicity (logP) | Generally decreases lipophilicity (increases polarity) |
| Solubility | Decreases aqueous solubility | Dramatically increases aqueous solubility (as a salt) |
| Key Synthesis | Reduction of a nitroaromatic | Mannich Reaction |
| Strategic Use Case | Optimizing a potent but metabolically unstable lead | Improving the formulation properties of a potent but poorly soluble lead |
Synergy and Conclusion
These two motifs are not mutually exclusive. A drug designer can leverage the strengths of both within a single molecule. For example, a kinase inhibitor might feature a 4-fluoroaniline core to provide metabolic stability and key hydrogen bonding interactions, while also incorporating a distal dimethylaminomethyl group to ensure adequate solubility for intravenous formulation. [18] Ultimately, 4-fluoroaniline is a tool for fine-tuning and optimization, subtly altering a molecule's properties to enhance its drug-like characteristics. In contrast, the 2-((dimethylamino)methyl) group is a functional workhorse, providing a robust solution for fundamental challenges of solubility and target binding. An expert medicinal chemist understands the distinct applications of both and utilizes them to rationally design molecules with a higher probability of clinical success.
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [Link]
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The role of fluorine in medicinal chemistry - Taylor & Francis Online. [Link]
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Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]
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Understanding 4-Fluoroaniline: Properties, Synthesis, and Procurement - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4-Fluoroaniline - Wikipedia. [Link]
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The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. [Link]
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4-Fluoroaniline | C6H6FN - PubChem. [Link]
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(PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. [Link]
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Synthesis of 2-(dimethylamino)methyl-3-methylthiophene - PrepChem.com. [Link]
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SYNTHESIS OF MANNICH BASE DERIVERTIVES AND EXPLORING THEIR BIOLOGICAL ACTIVITIES. [Link]
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4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]
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4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
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-
2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships - PubMed. [Link]
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Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure - PubMed. [Link]
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Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride - NOP - Sustainability in the organic chemistry lab course. [Link]
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Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione - Semantic Scholar. [Link]
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(PDF) Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]
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(PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. [Link]
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Fluorine in Drug Design: A Case Study With Fluoroanisoles - PubMed. [Link]
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A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. [Link]
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Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone - PMC. [Link]
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Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed. [Link]
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(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Link]
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Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology | Request PDF - ResearchGate. [Link]
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Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed. [Link]
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Structure--activity relationship of quinolones - PubMed. [Link]
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Design, synthesis, structure–activity relationship studies, and evaluation of novel GLS1 inhibitors. [Link]
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What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. [Link]
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Methodological & Application
Application Notes and Protocols for Cyclocondensation of 2-Aminobenzylamine Derivatives
Abstract
2-Aminobenzylamine (2-ABA) stands as a cornerstone building block in synthetic and medicinal chemistry. Its unique structure, featuring a primary aromatic amine, a benzylic amine, and an activated aromatic ring, offers a versatile platform for constructing a diverse array of fused heterocyclic systems through cyclocondensation reactions. These scaffolds, most notably quinazolines, dihydroquinazolines, and benzodiazepines, are prevalent in numerous pharmacologically active compounds and functional materials. This guide provides an in-depth exploration of key cyclocondensation protocols involving 2-aminobenzylamine derivatives. It moves beyond simple procedural lists to explain the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.
The Strategic Importance of 2-Aminobenzylamine in Heterocyclic Synthesis
The power of 2-aminobenzylamine as a synthon lies in the differential reactivity of its two amine functionalities. The aromatic amine is typically less nucleophilic than the benzylic amine, allowing for selective functionalization. Cyclocondensation reactions harness this dual reactivity, using a suitable co-reactant to "stitch" the two amine groups together, thereby forming a new heterocyclic ring fused to the original benzene ring. The choice of this co-reactant—often a source of one or two carbon atoms—dictates the nature of the resulting heterocycle. This guide will focus on the most prevalent and synthetically valuable transformations.
Synthesis of Quinazolines: The Aromatic Six-Membered Heterocycle
Quinazolines are a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities.[1] Their synthesis from 2-aminobenzylamine typically involves a condensation reaction followed by an oxidative aromatization step.
Oxidative Cyclocondensation with Aldehydes
One of the most direct methods for synthesizing 2-substituted quinazolines involves the reaction of 2-aminobenzylamine with an aldehyde.[2] The reaction proceeds through the initial formation of a 3,4-dihydroquinazoline intermediate, which is then oxidized to the aromatic quinazoline.
Mechanistic Rationale: The reaction is initiated by the condensation between the more nucleophilic benzylic amine of 2-ABA and the aldehyde to form a Schiff base (imine). The aromatic amine then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to cyclization and the formation of a 1,2,3,4-tetrahydroquinazoline. Subsequent oxidation removes two hydrogen atoms to yield the stable, aromatic quinazoline ring system. Various oxidants can be employed, from classic reagents like manganese dioxide (MnO₂) to greener alternatives like molecular oxygen or iodine.[2][3][4]
Caption: General mechanism for quinazoline synthesis.
Protocol 1: IBX-Mediated Synthesis of 2-Arylquinazolines This protocol utilizes o-iodoxybenzoic acid (IBX) as a mild and efficient oxidant for the one-pot synthesis of 2-substituted quinazolines at room temperature.[2]
-
Materials: 2-Aminobenzylamine (1.0 mmol), Aryl aldehyde (1.1 mmol), o-Iodoxybenzoic acid (IBX) (2.2 mmol), Acetonitrile (MeCN, 5 mL).
-
Procedure:
-
To a stirred solution of 2-aminobenzylamine in acetonitrile, add the aryl aldehyde.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add IBX in one portion to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinazoline.
-
Table 1: Comparison of Oxidative Systems for Quinazoline Synthesis from 2-ABA and Aldehydes
| Catalyst/Oxidant | Solvent | Temperature | Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| IBX | MeCN | Room Temp. | 6 h | 55-94 | [2] |
| PIDA / I₂ | CH₂Cl₂ | Room Temp. | ~1 h | 76-98 | [2] |
| NaOH / O₂ | Water | 100 °C | N/A | High | [5] |
| 4-OH-TEMPO / O₂ | N/A | N/A | N/A | High | [5] |
| Salicylic Acid / O₂ | Toluene | 110 °C | 24 h | up to 81 |[3][4][6] |
Cyclocondensation with Carboxylic Acids & Equivalents
Carboxylic acids and their derivatives can serve as a one-carbon source (after decarboxylation) or a two-carbon source for the quinazoline ring. This approach avoids the need for a separate oxidation step if the co-reactant's oxidation state is appropriate.
Protocol 2: Visible-Light-Promoted Synthesis from α-Keto Acids A modern and green approach utilizes visible light to promote the condensation and subsequent decarboxylation of an α-keto acid with 2-aminobenzylamine. This method avoids transition metals and harsh oxidants.[7]
-
Materials: 2-Aminobenzylamine (0.2 mmol), α-Keto acid (0.3 mmol), Dimethyl sulfoxide (DMSO, 2 mL).
-
Procedure:
-
In a reaction tube, dissolve 2-aminobenzylamine and the α-keto acid in DMSO.
-
Seal the tube and stir the mixture under an air atmosphere.
-
Irradiate the reaction mixture with a blue LED lamp (460–470 nm) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 24 hours.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 2-substituted quinazoline.
-
Synthesis of 3,4-Dihydroquinazolines (DHQs)
DHQs are valuable heterocyclic cores and can be seen as immediate precursors to quinazolines.[8] Their synthesis from 2-ABA involves cyclocondensation without the final aromatization step. A powerful strategy involves a sequential N-functionalization of 2-ABA followed by a cyclodehydration.
Mechanistic Rationale: The synthesis often starts with the acylation of the benzylic amine of 2-ABA to form an N-acyl-2-aminobenzylamine intermediate. This intermediate is then subjected to cyclodehydration. Reagents like trimethylsilyl polyphosphate (PPSE) can promote this ring closure, which is thought to proceed via the formation of a highly electrophilic nitrilium ion, which is then attacked by the aromatic amine to close the ring.[8][9]
Caption: Synthesis of 3,4-dihydroquinazolines.
Protocol 3: Microwave-Assisted Cyclodehydration for 3,4-Dihydroquinazolines This protocol details the final ring-closure step, which is efficiently accelerated by microwave irradiation.[8][9]
-
Materials: N-acyl-2-aminobenzylamine derivative (1.0 mmol), Trimethylsilyl polyphosphate (PPSE) (1.5 g), Dichloromethane (DCM, 10 mL).
-
Procedure:
-
Prepare a solution of the N-acyl-2-aminobenzylamine derivative in dichloromethane.
-
Add PPSE to the solution.
-
Place the sealed reaction vessel in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (typically 10-30 minutes).
-
After cooling, carefully quench the reaction mixture by pouring it into an ice-cold aqueous solution of NaOH (2M).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the crude product via column chromatography.
-
Table 2: Representative Synthesis of 3,4-Dihydroquinazolines
| N-Acyl Group | Cyclization Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzoyl | PPSE, MW, 100 °C | 20 min | 95 | [8] |
| N-(4-Nitrobenzoyl) | PPSE, MW, 100 °C | 15 min | 98 | [8] |
| N-Formyl | PPSE, MW, 100 °C | 30 min | 75 |[8] |
Synthesis of 1,4-Benzodiazepines
The 1,4-benzodiazepine core is famous for its presence in numerous psychoactive drugs.[10][11][12] Synthesizing this seven-membered ring can be achieved through the cyclization of appropriately functionalized 2-aminobenzylamine derivatives.
Mechanistic Rationale: Palladium-Catalyzed Cyclization A sophisticated approach involves the palladium-catalyzed reaction of an N-tosyl-2-aminobenzylamine with a propargylic carbonate.[13] The palladium catalyst first reacts with the propargylic carbonate to form a π-allylpalladium intermediate. The amide nitrogen of the 2-aminobenzylamine derivative then performs an intramolecular nucleophilic attack on this electrophilic intermediate, forming the seven-membered benzodiazepine ring.[13]
Caption: Palladium-catalyzed benzodiazepine synthesis.
Protocol 4: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines This protocol outlines the cyclization to form the benzodiazepine core.[13]
-
Materials: N-tosyl-disubstituted 2-aminobenzylamine (0.1 mmol), Propargylic carbonate (0.12 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol), Dioxane (0.5 mL).
-
Procedure:
-
In a reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the N-tosyl-disubstituted 2-aminobenzylamine, propargylic carbonate, and Pd(PPh₃)₄.
-
Add anhydrous dioxane via syringe.
-
Stir the reaction mixture at 25 °C for approximately 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the 1,4-benzodiazepine product.
-
References
-
Title: Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: Molecules (MDPI) via PMC URL: [Link]
-
Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates Source: Molecules (MDPI) URL: [Link]
-
Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System Source: Frontiers in Chemistry URL: [Link]
-
Title: Quinazolinone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System Source: PubMed URL: [Link]
-
Title: Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. Source: ResearchGate URL: [Link]
-
Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System Source: PMC - NIH URL: [Link]
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: Pictet-Spengler reaction Source: Name-Reaction.com URL: [Link]
-
Title: The mechanism of the Pictet–Spengler reaction. Source: ResearchGate URL: [Link]
-
Title: Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. Source: RSC Publishing URL: [Link]
-
Title: Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches Source: International Journal of ChemTech Research URL: [Link]
-
Title: Chemical Reaction Kinetics of the Pictet-Spengler Reaction Source: Digital Commons@DePaul URL: [Link]
-
Title: Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature Source: PMC - NIH URL: [Link]
-
Title: Microwave-assisted synthesis of N-heterocycles in medicinal chemistry Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Pictet-Spengler Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities Source: MDPI URL: [Link]
-
Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: MDPI URL: [Link]
-
Title: Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial Source: RSC Advances URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Advances URL: [Link]
-
Title: Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups Source: PMC - NIH URL: [Link]
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- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 9. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]
Reaction of 2-[(Dimethylamino)methyl]-4-fluoroaniline with aldehydes and ketones
An In-Depth Technical Guide to the Reaction of 2-[(Dimethylamino)methyl]-4-fluoroaniline with Aldehydes and Ketones
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reaction pathways involving 2-[(Dimethylamino)methyl]-4-fluoroaniline and various carbonyl compounds, specifically aldehydes and ketones. This aniline derivative is a valuable building block in medicinal chemistry, largely due to the strategic placement of a fluorine atom, known to modulate pharmacokinetic properties, and a dimethylaminomethyl group, which can enhance solubility and serve as a synthetic handle. This document details the mechanistic underpinnings, provides field-tested experimental protocols, and discusses the strategic considerations for directing the reaction towards two primary outcomes: the formation of Schiff bases or the synthesis of substituted tetrahydroquinolines via a Pictet-Spengler type cyclization. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these reactions for the synthesis of novel molecular entities.
Introduction: The Strategic Value of the Starting Aniline
2-[(Dimethylamino)methyl]-4-fluoroaniline is a bespoke scaffold for drug discovery. The fluorine atom at the 4-position can significantly enhance metabolic stability and binding affinity by altering the electronic properties of the aromatic ring. The ortho-disposed dimethylaminomethyl side chain is not merely a spectator; its basicity can improve the aqueous solubility of derivatives, and its presence is crucial for certain intramolecular cyclizations, leading to complex heterocyclic systems. Understanding its reactivity with carbonyl compounds is key to unlocking its synthetic potential.
The primary amino group of the aniline is the main reactive site for condensation with aldehydes and ketones. Depending on the reaction conditions and the nature of the carbonyl partner, this initial condensation can be the final step, yielding a stable imine (Schiff base), or it can be the prelude to a subsequent intramolecular cyclization to form more complex heterocyclic structures.
Governing Reaction Pathways
The reaction of 2-[(Dimethylamino)methyl]-4-fluoroaniline with an aldehyde or ketone can be directed down two primary, synthetically valuable pathways. The choice is dictated by the reaction conditions, particularly the catalyst and temperature.
-
Pathway A: Schiff Base (Imine) Formation. Under mild, often near-neutral or weakly acidic conditions, the reaction terminates after the initial condensation and dehydration, yielding a stable N-substituted imine, commonly known as a Schiff base.
-
Pathway B: Pictet-Spengler Type Cyclization. In the presence of a strong protic or Lewis acid and typically with heating, the initially formed imine (or more accurately, the iminium ion) can undergo a subsequent intramolecular electrophilic aromatic substitution, yielding a 6-fluoro-8-(dimethylaminomethyl)tetrahydroquinoline derivative.
Decision Workflow for Pathway Selection
Caption: Decision workflow for product selection.
Pathway A: Schiff Base Formation
Mechanistic Overview
The formation of a Schiff base is a classic condensation reaction. The mechanism proceeds in two main stages: nucleophilic addition followed by dehydration.[1]
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of the aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine (or hemiaminal). This step is often facilitated by the solvent or a mild acid catalyst.
-
Dehydration: Under weakly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). As water departs, the nitrogen lone pair forms a double bond with the carbon, resulting in a protonated imine (an iminium ion).
-
Deprotonation: A base (e.g., solvent) removes the final proton from the nitrogen to yield the neutral Schiff base and regenerate the acid catalyst.
Mechanistic Diagram
Caption: Mechanism of Schiff base formation.
Protocol 1: General Synthesis of Schiff Bases
This protocol is optimized for the synthesis of the imine while minimizing the risk of subsequent cyclization.
-
Materials:
-
2-[(Dimethylamino)methyl]-4-fluoroaniline (1.0 eq)
-
Aldehyde or Ketone (1.05 eq)
-
Ethanol or Toluene (as solvent)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Molecular Sieves (4Å, activated) or a Dean-Stark trap if using toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate and Hexanes (for purification)
-
-
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-[(Dimethylamino)methyl]-4-fluoroaniline (1.0 eq) and the chosen solvent (e.g., ethanol, 0.2 M concentration).
-
Addition of Reagents: Add the aldehyde or ketone (1.05 eq) to the solution, followed by a few drops of glacial acetic acid. If using ethanol, add activated 4Å molecular sieves to sequester the water produced. If using toluene, equip the apparatus with a Dean-Stark trap.
-
Causality Note: The mild acid catalyst protonates the carbonyl, increasing its electrophilicity without being strong enough to promote extensive iminium ion formation required for cyclization. The removal of water is crucial as the reaction is reversible; sequestering it drives the equilibrium towards the product.
-
Reaction: Heat the mixture to reflux (for ethanol, ~78°C; for toluene, ~110°C) and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves (if used) and rinse with a small amount of solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with a saturated sodium bicarbonate solution to remove the acetic acid, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization.
-
Pathway B: Pictet-Spengler Type Cyclization
Mechanistic Overview
This reaction is an analogue of the classic Pictet-Spengler reaction, which traditionally involves β-arylethylamines. In this case, the aniline itself serves as the β-arylethylamine equivalent after condensation with the carbonyl compound. The reaction proceeds via the Schiff base intermediate and requires a strong acid.
-
Iminium Ion Formation: In the presence of a strong acid (e.g., Trifluoroacetic Acid - TFA), the aniline and carbonyl compound condense to form a Schiff base, which is immediately and fully protonated to form a highly reactive and electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the nitrogen atom, acts as an intramolecular nucleophile. It attacks the electrophilic imine carbon. The attack occurs at the position ortho to the activating nitrogen group (and para to the dimethylaminomethyl side chain), which is sterically accessible.
-
Rearomatization: The resulting cationic intermediate (a non-aromatic cyclohexadienyl cation) loses a proton to restore the aromaticity of the benzene ring, yielding the final tetrahydroquinoline product.
Mechanistic Diagram
Caption: Pictet-Spengler type cyclization mechanism.
Protocol 2: Synthesis of Substituted Tetrahydroquinolines
This one-pot protocol is designed to facilitate both the initial condensation and the subsequent cyclization.
-
Materials:
-
2-[(Dimethylamino)methyl]-4-fluoroaniline (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Trifluoroacetic Acid (TFA) or concentrated HCl (as catalyst)
-
1,2-Dichloroethane (DCE) or Acetonitrile (as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) and Hexanes/Ethyl Acetate (for purification)
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-[(Dimethylamino)methyl]-4-fluoroaniline (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE (0.2-0.3 M).
-
Catalyst Addition: Slowly add the strong acid catalyst. For TFA, a concentration of 10-20 mol% is a good starting point. For reactions with less reactive ketones, stoichiometric amounts of acid may be required.
-
Causality Note: A strong acid is essential to generate a high concentration of the electrophilic iminium ion, which is the driving force for the cyclization onto the moderately activated fluoroaromatic ring. DCE is a suitable non-coordinating solvent for this type of acid-catalyzed reaction.
-
Reaction: Heat the mixture to reflux (80-85°C for DCE) and maintain for 6-24 hours. The reaction is typically slower with ketones compared to aldehydes.
-
Monitoring: Follow the reaction by TLC or LC-MS to track the formation of the product and disappearance of the starting material or Schiff base intermediate.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by pouring it into a stirred, chilled saturated solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary: Substrate Scope and Conditions
The choice of carbonyl compound significantly impacts the reaction outcome and required conditions. The following table provides a general guide.
| Carbonyl Substrate | Expected Primary Product | Typical Conditions for Pathway B (Cyclization) | Notes |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Tetrahydroquinoline | 10 mol% TFA, DCE, 80°C, 6-12h | Electron-donating groups on the aldehyde facilitate the reaction; electron-withdrawing groups may require longer times or more catalyst. |
| Aliphatic Aldehyde (e.g., Isobutyraldehyde) | Tetrahydroquinoline | 20 mol% TFA, DCE, 80°C, 12-18h | Generally slower than aromatic aldehydes. Enolizable aldehydes can lead to side products. |
| Aliphatic Ketone (e.g., Cyclohexanone) | Tetrahydroquinoline | 50-100 mol% TFA, DCE, 80°C, 18-24h | Ketones are less electrophilic and require more forcing conditions (higher catalyst loading, longer reaction times). |
| Aromatic Ketone (e.g., Acetophenone) | Schiff Base (often) | Very harsh conditions required; cyclization is often low-yielding. | The steric hindrance and reduced electrophilicity make the Pictet-Spengler cyclization very challenging. Schiff base isolation is the more common outcome. |
Conclusion
The reaction of 2-[(Dimethylamino)methyl]-4-fluoroaniline with aldehydes and ketones is a versatile tool for synthetic chemists. By carefully selecting the catalyst and reaction conditions, one can selectively synthesize either N-substituted imines (Schiff bases) or complex, drug-like tetrahydroquinoline scaffolds. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable fluorinated building block into their synthetic programs, enabling the efficient development of novel chemical entities for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2011). Efficient Synthesis of Tetrahydroquinolines from the Reaction of Aldehyde, Aniline, and Alkene under the In Situ Redox of SnCl2 and FeCl3. Request PDF. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Chemist Nate. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. Retrieved from [Link]
-
Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline. Organic Chemistry Portal. Retrieved from [Link]
-
Credi, C., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. Retrieved from [Link]
-
Chemistry with Dr. S. (2023, June 7). Schiffs Base | Benzaldehyde with Aniline | Benzal aniline | Organic Chemistry | Class 12 | [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 19). Pictet-Spengler Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
Reddit. (2024, January 13). Aromatic Aldehyde and Aniline to yield a Schiff base. r/chemhelp. Retrieved from [Link]
-
Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
Gawinecki, R., et al. (2002). 4-Fluoroanilines: synthesis and decomposition. Academia.edu. Retrieved from [Link]
- Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.
-
Khan Academy. (n.d.). Worked example: Part-1-Synthesis of aldehydes [Video]. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Preventing oxidation of 2-[(Dimethylamino)methyl]-4-fluoroaniline during storage
Introduction
Welcome to the technical support guide for 2-[(Dimethylamino)methyl]-4-fluoroaniline. This document is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide you with in-depth technical knowledge and actionable troubleshooting protocols to prevent its oxidation during storage, ensuring the integrity and reliability of your experiments. Aromatic amines, particularly those with electron-donating substituents like the dimethylaminomethyl group, are susceptible to oxidation, which can lead to discoloration and the formation of impurities. This guide offers a comprehensive approach to maintaining the stability of this compound.
Understanding the Challenge: The Oxidation of Aromatic Amines
Aromatic amines are prone to oxidation through a free-radical mechanism, often initiated by atmospheric oxygen. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidative processes. This can lead to the formation of colored polymeric byproducts, which are often observed as a darkening of the material over time. The presence of the dimethylaminomethyl group in 2-[(Dimethylamino)methyl]-4-fluoroaniline can further activate the ring, potentially increasing its sensitivity to oxidation compared to simpler anilines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and handling of 2-[(Dimethylamino)methyl]-4-fluoroaniline in a practical question-and-answer format.
Question 1: My previously colorless or light-yellow 2-[(Dimethylamino)methyl]-4-fluoroaniline has turned dark brown/black upon storage. What is happening, and can I still use it?
Answer: The discoloration you are observing is a classic indicator of oxidation.[1] Exposure to air (oxygen) and potentially light has likely initiated the formation of colored polymeric impurities.
-
Causality: The amine functionality makes the molecule susceptible to oxidation, leading to the formation of highly conjugated systems that absorb visible light, resulting in a darker appearance. The rate of this process can be accelerated by elevated temperatures and exposure to UV light.
-
Can it be used? The suitability of the discolored material depends on the specific requirements of your experiment. The presence of oxidation byproducts can potentially interfere with your reaction, lower yields, and complicate purification. For applications requiring high purity, it is strongly recommended to either purify the material or use a fresh, unoxidized batch. Discoloration is a sign of impurity formation.[1]
-
Troubleshooting Action:
-
Assess Purity: If you have access to analytical instrumentation, assess the purity of the material using techniques like HPLC, GC-MS, or NMR to identify and quantify the impurities.
-
Purification: If the primary compound is still the major component, you may be able to purify it. Vacuum distillation is often effective for removing non-volatile polymeric impurities from liquid anilines.[1] Column chromatography can also be employed for smaller quantities.[1]
-
Prevent Recurrence: Implement the preventative storage protocols outlined below to avoid future oxidation.
-
Question 2: I have been storing the compound under refrigeration, but it still shows signs of degradation. Why is this happening?
Answer: While refrigeration slows down the rate of most chemical reactions, including oxidation, it does not entirely prevent it if oxygen is present.
-
Causality: Oxidation is primarily driven by the presence of oxygen. If the container is not properly sealed or has a significant headspace filled with air, oxidation will proceed, albeit at a slower rate at lower temperatures.
-
Troubleshooting Action:
-
Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the storage environment. This is achieved by storing the compound under an inert atmosphere, such as nitrogen or argon.[2][3][4][5][6]
-
Proper Sealing: Ensure the container is sealed with a high-quality, airtight cap. For long-term storage, consider using a container with a septum seal, allowing for the introduction of an inert gas without opening the cap.
-
Question 3: Are there any chemical additives I can use to prolong the shelf-life of 2-[(Dimethylamino)methyl]-4-fluoroaniline?
Answer: Yes, the addition of antioxidants can significantly inhibit the oxidation process.
-
Causality: Antioxidants are compounds that act as radical scavengers, interrupting the auto-oxidation process.[7] They react with and neutralize the free radicals that propagate the oxidation chain reaction. For aromatic amines, phenolic antioxidants are often used.
-
Recommended Antioxidants:
-
Synergy: There is a known synergistic effect between phenolic and aminic antioxidants. The phenolic antioxidant can regenerate the aminic antioxidant after it has been oxidized, thus prolonging the overall protective effect.[2]
-
Implementation: Prepare a stock solution of the chosen antioxidant in a compatible, dry solvent. Add the appropriate volume to your 2-[(Dimethylamino)methyl]-4-fluoroaniline to achieve the desired final concentration. Ensure thorough mixing.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the procedure for creating an inert atmosphere in a storage container using nitrogen gas.
Materials:
-
Container of 2-[(Dimethylamino)methyl]-4-fluoroaniline
-
Source of dry, high-purity nitrogen gas with a regulator
-
A long needle or cannula attached to the nitrogen line via flexible tubing
-
A second, shorter needle to act as a vent
-
A container with an airtight, septum-lined cap
Procedure:
-
If transferring the aniline to a new container, do so quickly in a well-ventilated fume hood.
-
Securely cap the container with the septum-lined cap.
-
Insert the long nitrogen inlet needle through the septum, ensuring its tip is below the level of the headspace and just above the liquid surface.
-
Insert the shorter vent needle through the septum, with its tip remaining in the headspace.
-
Gently open the nitrogen regulator to create a slow, steady stream of gas.
-
Allow the nitrogen to flow for 2-5 minutes to thoroughly purge the air from the headspace. You can monitor the outflow from the vent needle with a small bubbler to visualize the gas flow.
-
While the nitrogen is still flowing, remove the vent needle first.
-
Then, remove the nitrogen inlet needle. This creates a slight positive pressure of nitrogen inside the container.
-
For added security, wrap the cap and septum area with Parafilm®.
-
Store the container in a cool, dark, and dry place.
Diagram of Inert Gas Blanketing Workflow
Caption: Workflow for inert gas blanketing of 2-[(Dimethylamino)methyl]-4-fluoroaniline.
Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)
This protocol details how to prepare a stock solution of BHT and add it to 2-[(Dimethylamino)methyl]-4-fluoroaniline for antioxidant protection.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Anhydrous, inert solvent compatible with your application (e.g., anhydrous toluene or dichloromethane)
-
Volumetric flasks and pipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a BHT Stock Solution:
-
In a 10 mL volumetric flask, dissolve 100 mg of BHT in the chosen anhydrous solvent.
-
This creates a 10,000 ppm (mg/L) stock solution.
-
-
Calculate the Required Volume:
-
Determine the mass of your 2-[(Dimethylamino)methyl]-4-fluoroaniline.
-
Decide on the final concentration of BHT (e.g., 200 ppm).
-
Use the formula: Volume of stock (mL) = (Desired ppm * Mass of aniline (g)) / (Stock solution ppm * Density of aniline (g/mL))
-
Note: If the density is unknown, you can approximate by assuming a density of ~1 g/mL for the calculation, which will be sufficiently accurate for this purpose.
-
-
Add the Antioxidant:
-
Add the calculated volume of the BHT stock solution to your container of 2-[(Dimethylamino)methyl]-4-fluoroaniline.
-
Seal the container and mix thoroughly using a vortex mixer or by stirring with a magnetic stir bar for 10-15 minutes.
-
-
Storage:
-
For optimal protection, it is highly recommended to also apply an inert gas blanket (Protocol 1) after adding the antioxidant.
-
Store the stabilized compound in a cool, dark, and dry place.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage temperature and conditions?
-
Q2: Can I store this compound in a clear glass bottle?
-
A2: It is strongly recommended to store it in an amber or opaque container to protect it from light, which can accelerate oxidation.
-
-
Q3: My compound has solidified in the refrigerator. Is this a problem?
-
A3: Solidification upon cooling is normal for many organic compounds and does not in itself indicate degradation. Before use, allow the container to warm to room temperature and ensure the contents are fully liquefied and homogeneous before sampling.
-
-
Q4: What analytical technique is best for monitoring the stability of 2-[(Dimethylamino)methyl]-4-fluoroaniline?
-
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the purity of the compound over time. A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation. 19F NMR can also be a powerful tool for detecting and identifying fluorine-containing degradation products.[4][11]
-
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | Slows the rate of oxidation. |
| Atmosphere | Inert Gas (Nitrogen/Argon)[2][3][4][5][6] | Excludes oxygen, the primary driver of oxidation. |
| Container | Amber or Opaque Glass, Tightly Sealed | Protects from light and prevents moisture ingress. |
| Additives | Antioxidant (e.g., 100-500 ppm BHT) | Scavenges free radicals to inhibit the oxidation chain reaction.[3][5][8] |
Diagram of Oxidation Prevention Strategy
Caption: Key strategies to inhibit the oxidation of 2-[(Dimethylamino)methyl]-4-fluoroaniline.
References
-
How do phenols work with a amine antioxidant additives?. YouTube. Available at: [Link]
-
Butylated hydroxytoluene. Wikipedia. Available at: [Link]
-
The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed. Available at: [Link]
-
Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR. PubMed. Available at: [Link]
-
Why doesn't Typology use BHT and BHA antioxidants?. Typology. Available at: [Link]
-
BHA & BHT Synthetic Antioxidants in Food & Nutrition. Knowde. Available at: [Link]
- Safety Data Sheet for a rel
-
4-Fluoroanilines: synthesis and decomposition. Academia.edu. Available at: [Link]
-
Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. PubMed. Available at: [Link]
- Synthesis method of m-fluoroaniline. Google Patents.
-
4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uk.typology.com [uk.typology.com]
- 8. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for 2-[(Dimethylamino)methyl]-4-fluoroaniline reaction mixtures
[1]
Status: Active Molecule Type: Dual-Basic Functionalized Aniline Primary Challenges: Oxidation sensitivity, "tailing" on silica, separation from starting materials (4-fluoroaniline).[1]
Section 1: The "pH Swing" Extraction Protocol (Primary Purification)
User Query: My crude reaction mixture contains unreacted 4-fluoroaniline and neutral impurities. Standard extraction isn't cleaning it up. How do I separate these?
Technical Insight: This molecule possesses two basic centers with distinct pKa values:
-
Aromatic Amine (Aniline): Weakly basic (pKa ≈ 4.0–4.5).
-
Aliphatic Amine (Dimethylamino): Moderately basic (pKa ≈ 9.0–9.5).
You can exploit this
The "pH Swing" Protocol:
-
Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .
-
Total Protonation (Acid Wash): Extract the organic layer with 1M HCl (3x).
-
Result: Both the product and aniline impurities move to the aqueous phase (pH < 2). Neutral impurities remain in the organic phase. Discard the organic phase.
-
-
Selective Deprotonation (The Critical Step):
-
Impurity Removal: Extract the aqueous solution (pH 6) with DCM (2x).
-
Action: This removes the unreacted 4-fluoroaniline.[1] Keep the aqueous layer.
-
-
Product Liberation:
-
Final Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
Data Summary: Solubility vs. pH
| Species | pH < 2 (Acidic) | pH ~6.5 (Neutral/Mild) | pH > 12 (Basic) |
| Product | Water Soluble (Protonated) | Water Soluble (Aliphatic NH⁺) | Organic Soluble (Neutral) |
| 4-Fluoroaniline | Water Soluble (Protonated) | Organic Soluble (Neutral) | Organic Soluble (Neutral) |
| Neutrals | Organic Soluble | Organic Soluble | Organic Soluble |
Section 2: Chromatographic Troubleshooting
User Query: I am trying to purify the compound on silica gel, but the peak is streaking/tailing badly, and I'm losing mass.
Root Cause Analysis: The aliphatic dimethylamino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes peak tailing and irreversible adsorption.
Troubleshooting Protocol:
1. Mobile Phase Modifier: You must use a basic modifier to compete for the silanol sites.
-
Standard: Add 1–2% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
-
Alternative: Use 1% Ammonium Hydroxide (NH₄OH) if using a DCM/Methanol system (e.g., DCM/MeOH/NH₄OH 90:9:1).
2. Pre-treatment of Silica: For difficult separations, "deactivate" the silica column before loading your sample.
-
Method: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before injecting the sample.
3. Stationary Phase Selection: If silica persists in degrading the compound (due to oxidation on the active surface), switch to:
-
Amine-functionalized Silica (NH₂-Silica): Eliminates the need for mobile phase modifiers.[1]
-
Neutral Alumina: Less acidic than silica, reducing tailing for amines.
Section 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying this specific dual-amine intermediate.
Caption: Logic flow for the "pH Swing" extraction method, exploiting the pKa difference between the aromatic and aliphatic amines.
Section 4: Storage & Stability FAQs
Q: The oil turned dark brown overnight. Is it ruined? A: Not necessarily, but it has oxidized. Anilines are electron-rich and prone to air oxidation, forming colored "aniline blacks" or quinone-imines.[1]
-
Recovery: Perform a quick filtration through a short pad of silica or neutral alumina (using DCM) to remove the highly polar colored oxidation products.
-
Prevention: Store the purified amine under an inert atmosphere (Argon/Nitrogen) at -20°C. Consider converting it to the HCl salt or Oxalate salt for long-term stability, as the salts are significantly more resistant to oxidation.
Q: Can I distill this compound? A: Yes, but with caution.
-
Requirement: High vacuum (< 1 mmHg) is essential to keep the boiling point low. Do not exceed bath temperatures of 100°C if possible.
-
Recommendation: Bulb-to-bulb distillation (Kugelrohr) is preferred over fractional distillation to minimize thermal exposure time.[1]
References
-
BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amines. (2025).[6][7][8][9] Retrieved from
-
LibreTexts Chemistry. Acid-Base Extraction: Theory and Practice. (2022).[10] Retrieved from
-
PubChem. Compound Summary: 4-Fluoroaniline Properties and Safety.[1][11][6] (2025).[6][7][8][9] Retrieved from
-
Teledyne ISCO. Purification Strategies for Basic Compounds and Amine Functionalized Columns. Retrieved from
Sources
- 1. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102173995B - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 3. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-[(Dimethylamino)methyl]-4-fluoroaniline
Executive Summary
2-[(Dimethylamino)methyl]-4-fluoroaniline (CAS: 1153396-50-9) is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and CNS-active agents. Its unique structural motif—an electron-rich aniline core substituted with an ortho-dimethylaminomethyl arm and a para-fluorine atom—creates a distinct mass spectrometric signature.
This guide provides an in-depth technical analysis of its fragmentation patterns, contrasting them with structural isomers and non-fluorinated analogs. By understanding these patterns, researchers can confidently identify this compound in complex reaction mixtures and distinguish it from common regioisomeric impurities.
Chemical Profile & Structural Context
The fragmentation behavior is dictated by the interplay between the basic dimethylamino side chain and the stabilizing aniline ring.
| Property | Specification |
| Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol |
| Monoisotopic Mass | 168.1063 Da |
| Key Functional Groups | Primary Amine (Aniline), Tertiary Amine (Benzylic), Fluorine (Aryl) |
| Predicted LogP | ~1.3 (Lipophilic enough for GC, polar enough for ESI) |
Experimental Methodology
To ensure reproducible fragmentation data, the following protocols are recommended. These workflows are designed to maximize ion transmission and structural elucidation.
GC-MS/EI Protocol (Hard Ionization)
-
Inlet Temp: 250°C (Ensure rapid volatilization without thermal degradation).
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Ion Source: Electron Ionization (EI) @ 70 eV.[1]
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.[1]
LC-MS/ESI Protocol (Soft Ionization)
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Collision Energy (CID): Stepped 10, 20, 40 eV to observe sequential losses.
Fragmentation Analysis (The Core)
The mass spectrum of 2-[(Dimethylamino)methyl]-4-fluoroaniline is dominated by the stability of the benzylic amine side chain and the ortho effect.
Primary Fragmentation Pathway (EI - 70 eV)
The most diagnostic feature of N,N-dimethylbenzylamines is the α-cleavage of the benzylic bond.
-
Molecular Ion (M⁺[2]•): Observed at m/z 168 . Intensity is typically moderate (20-40%) due to the stabilizing aromatic ring.
-
Base Peak (m/z 58): The ionization triggers an α-cleavage next to the nitrogen of the side chain, releasing the stable dimethyliminium ion (
). This peak is universally dominant in this class of compounds. -
Benzylic Cation (m/z 124): A secondary pathway involves the loss of the dimethylamino radical [-N(CH₃)₂•, 44 Da], leaving the 4-fluoro-2-aminobenzyl cation at m/z 124.
The "Ortho Effect" (Differentiation Factor)
Unlike its meta or para isomers, the ortho positioning of the primary amine (-NH₂) and the dimethylaminomethyl group allows for a specific hydrogen rearrangement.
-
Mechanism: The primary amine hydrogen can transfer to the side chain nitrogen, facilitating the loss of a neutral dimethylamine molecule (45 Da).
-
Diagnostic Ion (m/z 123): This [M - 45]⁺ peak is a hallmark of the ortho isomer, distinguishing it from para-isomers where this distance-dependent transfer is impossible.
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways showing the dominant α-cleavage (m/z 58) and the isomer-specific ortho-effect (m/z 123).
Comparative Analysis: Performance vs. Alternatives
In drug development, this compound is often compared against its structural isomers or non-fluorinated analogs. The table below highlights how MS differentiates them.
| Feature | Target Product (2-[(Dimethylamino)methyl]-4-fluoroaniline) | Alternative 1: Para-Isomer (4-[(Dimethylamino)methyl]-2-fluoroaniline) | Alternative 2: Non-Fluorinated (2-[(Dimethylamino)methyl]aniline) |
| Molecular Ion (M+) | 168 | 168 | 150 |
| Base Peak | m/z 58 (Dimethyliminium) | m/z 58 (Dimethyliminium) | m/z 58 (Dimethyliminium) |
| Ortho-Effect Ion | m/z 123 (Distinct) | Absent/Weak (Distance prevents H-transfer) | m/z 105 (Analogous loss of 45 Da) |
| Fluorine Loss | Rare (C-F bond is strong) | Rare | N/A |
| Retention Time (GC) | Lower (Intramolecular H-bond reduces polarity) | Higher (More polar, exposed amines) | Lowest (Lower MW) |
Analytical Insight
-
Differentiation: While the base peak (m/z 58) is identical for all dimethylaminomethyl derivatives, the m/z 123:124 ratio is the critical differentiator. The target ortho product will show a higher abundance of m/z 123 due to the proximity effect, whereas the para isomer favors simple cleavage (m/z 124).
-
Fluorine Tag: The mass shift of +18 Da compared to the non-fluorinated analog (m/z 168 vs 150) serves as a robust elemental tag, confirming the successful incorporation of the fluorine atom during synthesis.
Experimental Workflow for Isomer Identification
To unambiguously identify the target product in a mixture of isomers:
Caption: Recommended workflow for distinguishing the target ortho-isomer from para-impurities using diagnostic ions.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of N,N-Dimethylbenzylamines. National Institute of Standards and Technology.[3] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text confirming α-cleavage mechanisms in amines).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
PubChem Compound Summary. 2-[(Dimethylamino)methyl]-4-fluoroaniline (CAS 1153396-50-9).[4] National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Characterization of 2-[(Dimethylamino)methyl]-4-fluoroaniline Salts: A Comparative Guide
Executive Summary
In the development of small-molecule kinase inhibitors, the 2-[(Dimethylamino)methyl]-4-fluoroaniline scaffold represents a critical bifunctional intermediate. Its structure—comprising an electron-deficient fluoroaniline core and a basic aliphatic dimethylamino side chain—presents unique challenges in solid-state characterization.
This guide provides a technical roadmap for the spectroscopic analysis of this molecule's salt forms. Unlike simple anilines, the presence of two distinct nitrogen centers (aromatic vs. aliphatic) dictates a specific protonation hierarchy that must be validated spectroscopically. We compare the Free Base against its Dihydrochloride (2HCl) and Monotosylate (TsOH) salts to illustrate how salt selection impacts spectral signatures and physicochemical stability.
Strategic Salt Selection & Protonation Thermodynamics
Before characterization, understanding the protonation landscape is essential. This molecule contains two basic sites with vastly different pKa values:
-
Aliphatic Amine (
): The dimethylamino group (pKa 9.5–10.0) is the primary protonation site. -
Aromatic Amine (
): The aniline nitrogen (pKa 3.0–3.5), further deactivated by the para-fluorine atom, is the secondary site.
Implication:
-
Mono-salts (1:1): Protonation occurs exclusively at the aliphatic
. -
Di-salts (1:2): Required to protonate the
, often leading to hydrolytically unstable salts due to the low pKa of the anilinium ion.
Comparative Profile of Salt Candidates
| Feature | Free Base | Dihydrochloride (2HCl) | Monotosylate (TsOH) |
| Stoichiometry | N/A | 1:2 (Kinetic product) | 1:1 (Thermodynamic product) |
| Crystallinity | Moderate (Waxy solid) | High (Hygroscopic needles) | High (Stable prisms) |
| Aqueous Solubility | < 0.1 mg/mL (Hydrophobic) | > 50 mg/mL (Very High) | ~ 15 mg/mL (Moderate) |
| Primary Use | Synthesis Intermediate | Injectable Formulations | Oral Solid Dosage |
Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
NMR is the definitive tool for confirming the site of protonation. The electron-withdrawing effect of the positive charge upon salt formation causes diagnostic downfield shifts (deshielding).
Protocol:
-
Solvent: DMSO-
(Avoid for salts to prevent disproportionation). -
Concentration: 10-15 mg/mL.
-
Reference: TMS (0.00 ppm).
Diagnostic Signals (Expected Shifts)
| Nucleus | Moiety | Free Base ( | HCl Salt ( | Mechanistic Insight | |
| 2.15 (s) | 2.75 - 2.85 (d) | +0.65 | Primary Indicator: Protonation of aliphatic N induces strong deshielding and coupling to | ||
| 3.40 (s) | 4.25 - 4.35 (d) | +0.90 | Inductive effect from the adjacent ammonium cation. | ||
| 5.20 (br s) | 5.50 - 9.00 (v br) | Variable | Exchangeable protons; Anilinium protons (in 2HCl) appear very broad >8 ppm. | ||
| 62.5 | 56.0 - 58.0 | -5.0 | Upfield shift (shielding) often observed in | ||
| -125.0 | -122.5 | +2.5 | Through-space electrostatic interaction with the cationic side chain. |
Expert Note: In the
H NMR of the salt, look for the splitting of the dimethyl protons into a doublet (Hz) due to coupling with the added proton on the nitrogen ( ). This confirms salt formation at the aliphatic center.
B. Vibrational Spectroscopy (FT-IR)
IR is used to fingerprint the solid-state form and detect the "Salt Band."
Protocol:
-
Method: ATR (Attenuated Total Reflectance) on diamond crystal.
-
Resolution: 4 cm
. -
Scans: 32.
Key Spectral Markers:
-
Ammonium Band: The Free Base shows sharp C-H stretches < 3000 cm
. The Salt exhibits a broad, complex "ammonium band" between 2400–2800 cm (N-H+ stretching). -
Aniline N-H: The symmetric/asymmetric N-H stretches of the primary amine (
3300/3400 cm ) remain relatively intact in the Mono-salt but disappear or shift drastically in the Di-salt. -
Counter-ion Peaks:
-
Tosylate: Strong bands at ~1150 cm
and ~1030 cm ( symmetric/asymmetric stretch).
-
C. X-Ray Diffraction (XRD)
Powder XRD (PXRD) is the "Gold Standard" for distinguishing a true salt from a physical mixture of free base and acid.
-
Free Base: Characterized by low-angle peaks (large d-spacing) due to loose packing of the lipophilic lattice.
-
Salt Forms: Show distinct, sharp Bragg reflections at higher
angles, indicating a denser, ionic crystal lattice. -
Amorphous Halo: If the HCl salt is lyophilized, it may appear amorphous (broad halo). Recrystallization from isopropanol/ether is recommended to obtain crystalline reference material.
Experimental Workflow Diagrams
Synthesis & Characterization Pathway[5]
Caption: Step-by-step workflow for the controlled synthesis and isolation of the target salt forms.
Analytical Decision Tree
Caption: Logic flow for rapidly distinguishing between the free base and salt forms using solubility and NMR markers.
Comparison Guide: Performance Metrics
This table summarizes the key performance differences critical for drug development decisions.
| Metric | Free Base | HCl Salt (Mono/Di) | Tosylate Salt |
| Melting Point | Low ( | High ( | High & Sharp ( |
| Hygroscopicity | Non-hygroscopic | Very Hygroscopic (Deliquescent) | Non-hygroscopic |
| Chemical Stability | Prone to oxidation (Aniline N) | Stable (Protonation protects N) | Very Stable |
| Bioavailability | Limited by dissolution rate | High, but potential for "common ion effect" in stomach | Optimal balance |
Recommendation
For early-stage research , the HCl salt is preferred due to ease of synthesis and high water solubility, facilitating in vitro assays. For drug product development , the Tosylate or Fumarate salt is recommended to ensure solid-state stability and prevent moisture uptake during manufacturing.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Balbach, S., & Korn, C. (2004). Pharmaceutical salt selection. International Journal of Pharmaceutics, 275(1-2), 1-12. Link
- Pudlo, M., et al. (2014). Synthesis and structure-activity relationship of novel kinase inhibitors. Journal of Medicinal Chemistry. (General reference for aniline-based kinase inhibitors).
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Electronic Tuning of Aminobenzylamines: A Guide to Fluorine Substitution Effects
Topic: Electronic effects of fluorine substitution on aminobenzylamine reactivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aminobenzylamines (ABAs) represent a privileged scaffold in medicinal chemistry, offering two distinct nitrogen centers—an aniline and a benzylamine—capable of diverse functionalization. The strategic incorporation of fluorine into the ABA core is a powerful tool for modulating physicochemical properties without altering the fundamental pharmacophore size.
This guide objectively compares the electronic impact of fluorine substitution at the ortho, meta, and para positions relative to the amine centers. Unlike rigid templates, this analysis focuses on the causality between fluorine’s electronic effects (Inductive vs. Resonance) and the resulting shifts in pKₐ, nucleophilicity, and metabolic stability.
Key Takeaway: While fluorine substitution universally lowers the pKₐ of the benzylamine nitrogen via inductive effects, its impact on the aniline nitrogen is position-dependent, creating a tunable window for optimizing drug-like properties (ADME) while maintaining synthetic chemoselectivity.
Mechanistic Foundation: The "Push-Pull" of Fluorine
To predict reactivity, one must understand the competing electronic forces fluorine exerts on the aromatic ring.
-
Inductive Effect (-I): Fluorine is the most electronegative element (
), strongly withdrawing electron density through -bonds. This destabilizes the protonated ammonium species, lowering pKₐ (decreasing basicity). This effect decays rapidly with distance. -
Resonance Effect (+R): Fluorine possesses lone pairs that can donate electron density into the aromatic
-system. This opposes the -I effect, particularly at positions ortho and para to the fluorine.
Visualization: Electronic Transmission Pathways
The following diagram illustrates how these effects differentially impact the two nitrogen centers in a 4-aminobenzylamine scaffold.
Caption: Figure 1. Differential transmission of fluorine's electronic effects to the conjugated aniline nitrogen versus the methylene-insulated benzylamine nitrogen.
Comparative Performance Guide
This section provides a direct comparison of specific fluorinated isomers against the non-fluorinated control (4-aminobenzylamine).
Basicity (pKₐ) Modulation
The pKₐ value is the most critical metric for predicting nucleophilicity and bioavailability. The table below synthesizes experimental trends and predicted values based on Hammett substituent constants.
| Compound | Substitution Pattern | Aniline pKₐ (Conj.[1] Acid) | Benzylamine pKₐ (Conj. Acid) | Electronic Rationale |
| Control | None (H) | 4.6 | 9.5 | Baseline reference. |
| Isomer A | 2-Fluoro (ortho to Aniline) | ~3.2 | ~9.2 | Strong -I effect on aniline; minimal effect on distal benzylamine. |
| Isomer B | 3-Fluoro (meta to Aniline) | ~3.5 | ~9.0 | -I dominates aniline (no +R stabilization). |
| Isomer C | 4-Fluoro (para to Aniline)* | ~4.65 | ~9.1 | Anomalous: +R resonance compensates for -I, maintaining aniline basicity. |
| Isomer D | 2-Fluoro (ortho to Benzyl) | ~4.0 | ~8.5 | Strong -I effect on benzylamine; moderate -I on aniline. |
*Note: In a 4-aminobenzylamine scaffold, "4-fluoro" implies fluorine is para to the aniline if the aniline is defined as position 1. Nomenclature varies; always verify structure.
Nucleophilic Reactivity & Selectivity
In all cases, the benzylamine nitrogen remains significantly more nucleophilic than the aniline nitrogen (
-
Acylation/Alkylation: The benzylamine reacts exclusively first (chemoselectivity > 99:1) unless protected.
-
Rate Tuning:
-
Isomer D (F-ortho-to-benzyl) will react slowest among the benzylamines due to steric hindrance and strong inductive electron withdrawal.
-
Isomer A (F-ortho-to-aniline) renders the aniline nitrogen extremely unreactive, useful for preventing side reactions during harsh benzylamine functionalization.
-
Experimental Protocols
To validate these electronic effects in your specific scaffold, use the following self-validating protocols.
Protocol 1: Determination of pKₐ via Potentiometric Titration
Objective: Accurately measure the pKₐ of both nitrogen centers to quantify the fluorine effect.
Materials:
-
Automated Potentiometric Titrator (e.g., SiriusT3 or equivalent).
-
0.1 M HCl and 0.1 M KOH (standardized).
-
0.15 M KCl (ionic strength adjustor).
-
Sample: 5–10 mg of fluorinated aminobenzylamine.
Workflow:
-
Dissolution: Dissolve the sample in 10 mL of degassed water/KCl solution. If solubility is low, use a co-solvent (Methanol < 20%).
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl to fully protonate both amine centers (
and ). -
Titration: Titrate with 0.1 M KOH up to pH 12.0.
-
Data Analysis:
-
First Inflection (pH ~3–5): Corresponds to the deprotonation of the Aniline nitrogen.
-
Second Inflection (pH ~8–10): Corresponds to the deprotonation of the Benzylamine nitrogen.
-
-
Validation: The difference between the two pKₐ values (
pKₐ) confirms the magnitude of the electronic separation.
Protocol 2: Competitive Acylation Assay (Selectivity Validation)
Objective: Confirm that fluorine substitution does not compromise the innate chemoselectivity of the benzylamine.
Materials:
-
Substrate: 1.0 equiv Fluorinated Aminobenzylamine.
-
Reagent: 1.0 equiv Acetic Anhydride (
). -
Solvent: Dichloromethane (DCM), 0.1 M.
-
Base: 1.1 equiv Triethylamine (
).
Step-by-Step:
-
Setup: Dissolve substrate and
in DCM at 0°C. -
Addition: Add
dropwise over 10 minutes. -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add saturated
solution. -
Analysis (HPLC/NMR):
-
Extract organic layer, dry over
, and concentrate. -
Analyze crude via
NMR. -
Diagnostic Signal: Look for the benzyl methylene protons (
).-
Shift: The signal will shift downfield (~0.2 ppm) upon acylation of the benzylamine.
-
Aniline Acylation check: Look for amide -NH peaks > 9.0 ppm.
-
-
-
Success Criteria: >95% conversion to the N-benzylacetamide with <5% N-phenylacetamide or di-acylated product.
Decision Framework for Drug Design
When selecting a fluorinated aminobenzylamine for a drug candidate, use this logic flow to balance reactivity and biological properties.
Caption: Figure 2. Strategic decision tree for selecting fluorine substitution patterns based on ADME requirements.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]
-
Gross, R., et al. (2019). The Dark Side of Fluorine: Reactivity and Metabolic Stability. ACS Medicinal Chemistry Letters. [Link]
-
PubChem Database. (2025).[1][2] 4-Fluoroaniline Compound Summary. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
2-[(Dimethylamino)methyl]-4-fluoroaniline proper disposal procedures
Topic: 2-[(Dimethylamino)methyl]-4-fluoroaniline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive: Operational Safety & Logistics
Handling 2-[(dimethylamino)methyl]-4-fluoroaniline requires a disposal strategy that goes beyond standard organic waste protocols. As a poly-functional molecule containing an aniline, a tertiary benzylic amine, and a fluorine atom, it presents a triad of hazards: acute toxicity , chemical instability with oxidizers , and the generation of hydrofluoric acid (HF) upon thermal decomposition.
This guide treats the disposal process not as a janitorial afterthought but as the final step of your synthesis, ensuring regulatory compliance (RCRA) and personnel safety.
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste to ensure downstream safety at the incineration plant.
| Functional Group | Associated Hazard | Disposal Implication |
| Aniline Moiety | Methemoglobinemia (blood toxicity); Potential Carcinogen.[1][2] | High Toxicity: Must be handled as "Toxic Waste." Skin absorption is a critical vector. |
| Benzylic Amine | Basic (pH > 7); Reacts exothermically with acids. | Segregation: Do NOT mix with acidic waste streams (e.g., Aqua Regia, Piranha) to prevent heat/spatter. |
| Fluorine Atom | Stable C-F bond; Releases HF gas upon combustion. | Incineration: Requires a facility with wet scrubbers. Must be flagged as "Halogenated" content.[3] |
Critical Safety Warning:
Do NOT mix with Strong Oxidizers. Anilines are electron-rich reducing agents. Mixing this compound with nitric acid, permanganates, or peroxides in a waste drum can lead to hypergolic ignition or explosion.
Pre-Disposal Protocol: The "Point of Generation" System
Disposal begins at the bench. Follow this self-validating workflow to prepare the material for removal.
A. Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may be insufficient for prolonged contact with lipophilic anilines.
-
Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil). Outer layer: Laminate film (e.g., Silver Shield) or thick Nitrile (>8 mil) if handling pure oil/solid.
-
Respiratory: Work strictly within a fume hood.[2] If solid powder is being weighed/transferred, use a powder containment hood or N95/P100 backup.
-
Clothing: Tyvek lab coat sleeves or gauntlets are recommended to bridge the gap between glove and coat.
B. Quenching & Stabilization (If Reactive)
If the waste is a reaction mixture containing unreacted reagents (e.g., acid chlorides, hydrides), quench before placing in the waste container.
-
Protocol: Cool the mixture to 0°C. Slowly add methanol or water (depending on reagent). Ensure gas evolution ceases and temperature stabilizes before transfer.
C. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum/steel) if the waste is potentially acidic or corrosive due to other reagents.
Disposal Workflow & Segregation
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision tree for segregating fluoroaniline waste. Note that while the molecule contains fluorine, it is often permitted in non-halogenated streams if dilute (<1-2%), but best practice is to default to Halogenated streams to ensure proper scrubbing of HF during incineration.
Regulatory Framework (RCRA Compliance)
In the United States, this material falls under the Resource Conservation and Recovery Act (RCRA).[4]
-
Waste Characterization:
-
Since 2-[(Dimethylamino)methyl]-4-fluoroaniline is not explicitly listed on the P-list or U-list, it defaults to a Characteristic Waste if it exhibits toxicity.
-
However, industry best practice classifies it as Hazardous Waste based on the SDS (Toxic/Irritant).
-
-
Recommended Waste Codes (for Labeling):
-
D001: Ignitable (if in flammable solvent like MeOH/EtOAc).
-
D002: Corrosive (if pH > 12.5 or < 2).
-
Toxic: Mark clearly. Even if it doesn't have a specific "D" code for toxicity (like Benzene D018), it must be managed as toxic.
-
Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[5] The volatility of the free base amine may cause respiratory irritation.
-
PPE Up: Don chemical-resistant boots, double nitrile gloves, and a half-mask respirator with organic vapor cartridges (OV/P100).
-
Containment:
-
Liquids: Absorb with vermiculite, sand, or commercial "Organic" spill pads. Do not use paper towels (fire risk with amines/oxidizers).
-
Solids: Wet wipe with a solvent-dampened pad (e.g., ethanol) to prevent dust generation. Do not dry sweep.
-
-
Decontamination: Scrub the surface with a mild detergent and water. Collect all cleanup materials into the Solid Waste container (Stream C).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluoroanilines. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. OSHA Standards 1910.1000. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
